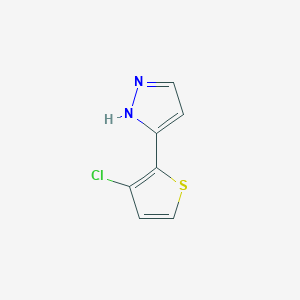

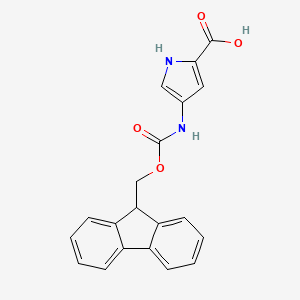

![molecular formula C9H14N2O3 B2500946 N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide CAS No. 73297-58-2](/img/structure/B2500946.png)

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide is a chemical compound that features a morpholine ring, which is a common moiety in various pharmaceuticals and organic compounds. The morpholine ring is attached to an amide group, which is further connected to a prop-2-enamide moiety. This structure is indicative of a compound that could be involved in a range of chemical reactions and possess a variety of biological activities.

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored in several studies. For instance, the synthesis of enantiopure 2,6-disubstituted morpholines was achieved through a sequence of reactions starting with the ring opening of oxiranes by a tosylamide, followed by mono-O-sulfonylation and cyclization to the morpholine . Another study reported the synthesis of 2,3-syn-diarylpent-4-enamides through acyl-Claisen rearrangement of substituted cinnamyl morpholines . These methods demonstrate the versatility of morpholine derivatives in synthetic organic chemistry and their potential as intermediates for complex organic molecules.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of a morpholino-indazole carboxamide compound was determined to belong to the monoclinic system, with specific cell parameters . This indicates that morpholine derivatives can form well-defined crystalline structures, which is important for understanding their physical properties and reactivity.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The acyl-Claisen rearrangement mentioned earlier is a notable example of how morpholine amides can be transformed into other compounds . Additionally, the radiolabelling of a morpholinoethylbenzamide with radioactive iodine isotopes was optimized, showcasing the compound's potential in radiochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For instance, the stability of a radiolabelled morpholinoethylbenzamide was found to be high at room temperature for at least 4 hours . In another study, a series of morpholino-phenoxypropanamide derivatives were synthesized with high yield and purity, indicating a lack of side reactions and byproducts, which speaks to the favorable reaction conditions and stability of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide and its derivatives have been explored in various synthetic protocols, demonstrating their utility in organic synthesis. For instance, one-pot synthesis techniques have been developed for enaminones, including compounds structurally related to this compound, showcasing their role in facilitating efficient synthetic routes. These methods offer advantages such as no need for intermediate separation, no requirement for column purification, and quantitative yields of target compounds, highlighting their importance in organic chemistry research (Barakat et al., 2020). Additionally, the synthesis and characterization of novel dihydropyrimidinone derivatives containing morpholine moieties demonstrate the compound's versatility in contributing to the development of new chemical entities with potential biological activities (Bhat et al., 2018).

Corrosion Inhibition

Research has also identified this compound and its derivatives as effective corrosion inhibitors for mild steel in HCl medium. These studies reveal that these compounds can significantly inhibit corrosion, making them valuable for applications in materials science and engineering (Nnaji et al., 2017).

Antimicrobial and Antifungal Agents

The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents underscore the potential of this compound related compounds in contributing to the development of new antimicrobial and antifungal agents. These compounds have shown promising activity against various microbial and fungal species, pointing towards their applications in addressing challenges in infectious diseases (Sahin et al., 2012).

Antioxidant Activity

Furthermore, the synthesis and study of antioxidant activity of hydrazone and thiosemicarbazidebased on N-morpholinoacetic acid hydrazide highlight the compound's relevance in the exploration of new antioxidants. These studies contribute to the understanding of the antioxidant potential of this compound derivatives, which is crucial for developing therapeutic agents with antioxidant properties (Nurkenov et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-morpholin-4-yl-2-oxoethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-2-8(12)10-7-9(13)11-3-5-14-6-4-11/h2H,1,3-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFPYCOJSYDWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

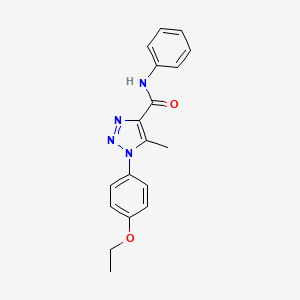

![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)

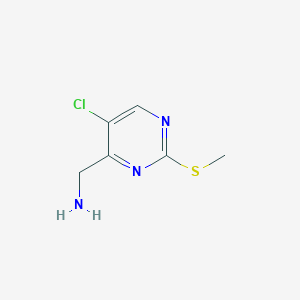

![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)

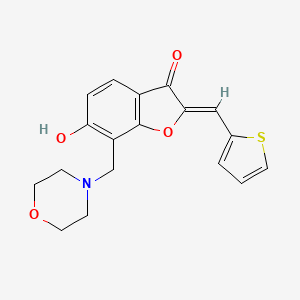

![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)

![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)

![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)